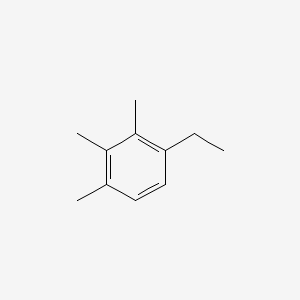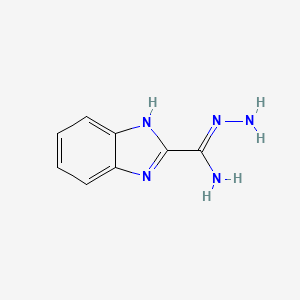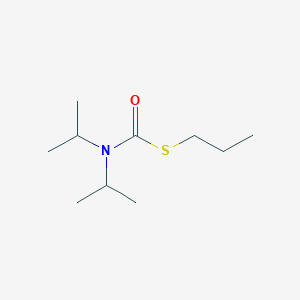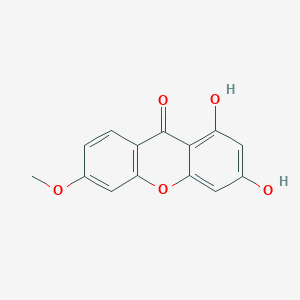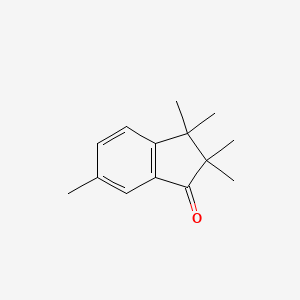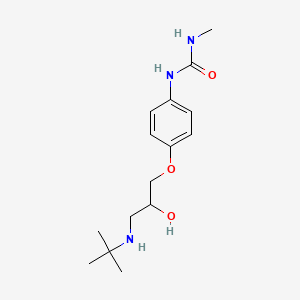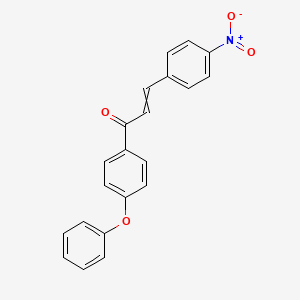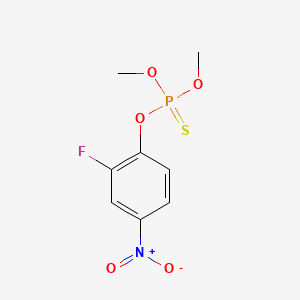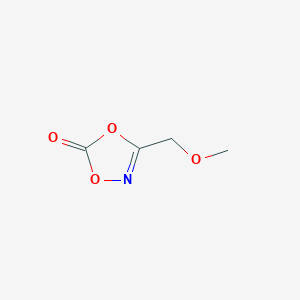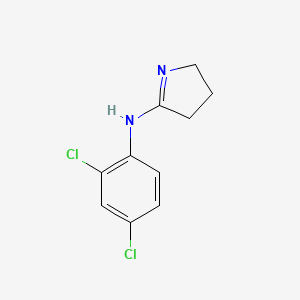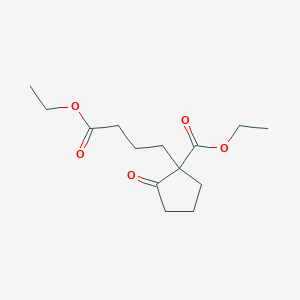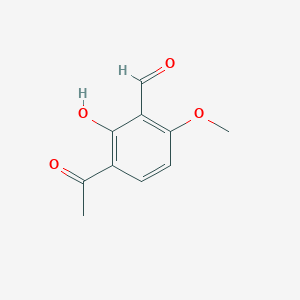
3-Acetyl-2-hydroxy-6-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O4. It is a derivative of benzaldehyde and is characterized by the presence of acetyl, hydroxy, and methoxy functional groups. This compound is found in the leaves of certain plants, such as Encelia farinosa
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde typically involves the acetylation of 2-hydroxy-6-methoxybenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where 2-hydroxy-6-methoxybenzaldehyde is reacted with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of 3-acetyl-2-hydroxy-6-methoxybenzoic acid.
Reduction: Formation of 3-acetyl-2-hydroxy-6-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Acetyl-2-hydroxy-6-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells. This disruption is achieved through redox cycling, where the compound undergoes continuous oxidation and reduction, generating reactive oxygen species (ROS) that damage cellular components . The molecular targets include enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase.
Comparison with Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with similar functional groups but different substitution pattern.
Ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the acetyl group.
3-Acetyl-6-methoxybenzaldehyde: Similar structure but lacks the hydroxy group.
Uniqueness: 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
CAS No. |
39503-41-8 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-acetyl-2-hydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O4/c1-6(12)7-3-4-9(14-2)8(5-11)10(7)13/h3-5,13H,1-2H3 |
InChI Key |
UCFCNBVUZPUTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


